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Compound of Interest

Compound Name: Win 58237

Cat. No.: B10800992

In-Depth Technical Guide: WIN 55,212-2

Disclaimer: Initial searches for "Win 58237" did not yield specific information. This guide
focuses on the structurally similar and well-researched compound WIN 55,212-2, assuming the
original query may have contained a typographical error.

Core Compound Information

WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the
central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] It is
structurally distinct from classical cannabinoids like THC but mimics many of their biological
effects.[1] Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool
to investigate the endocannabinoid system.

Chemical Structure and Properties
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Property Value Source

[(11R)-2-methyl-11-(morpholin-
4-ylmethyl)-9-oxa-1-

IUPAC Name azatricyclo[6.3.1.04,12]dodeca = PubChem
-2,4(12),5,7-tetraen-3-yl]-

naphthalen-1-ylmethanone

Molecular Formula C27H26N203 PubChem|[2]
Molecular Weight 426.5 g/mol PubChem|[2]

CAS Number 131543-22-1 Wikipedia[1]
Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol Tocris Bioscience[3]

Mechanism of Action and Signhaling Pathways

WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors,
which are G-protein coupled receptors (GPCRSs). Upon binding, it initiates a cascade of
intracellular signaling events.

Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl
cyclase, which in turn decreases the intracellular concentration of cyclic AMP (CAMP).[4] The
compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium
channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN
55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways,
including p42 and p44 MAP kinase.[1]
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Caption: WIN 55,212-2 signaling cascade.

Pharmacological Properties

WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors.
The following tables summarize key quantitative data from various in vitro and in vivo studies.

Receptor Binding Affinities (Ki)
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Receptor Species Ki (nM) Assay Method  Source
Radioligand Tocris
CB1 Human 62.3
Binding Bioscience[3]
Radioligand o
CB1 Human 1.9 o Wikipedia[1]
Binding
Radioligand Frontiers in
CB1 Rat 9.4 o
Binding Pharmacology[5]
Radioligand Tocris
CB2 Human 3.3
Binding Bioscience[3]
IUPHAR/BPS
Radioligand Guide to
CB2 Human 0.3 o
Binding PHARMACOLO
GY[6]
Radioligand Frontiers in
CB2 Rat 3.2
Binding Pharmacology[5]
Functional Potency (EC50)
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Assay Receptor Species EC50 (nM) Source
Inhibition of IUPHAR/BPS
forskolin-induced Guide to

CB1 Human 37
cAMP PHARMACOLO
accumulation GYI[6]
Inhibition of IUPHAR/BPS
forskolin-induced Guide to

CB2 Human 0.39-15
cAMP PHARMACOLO
accumulation GY[6]
Inhibition of
glutamatergic Journal of

) - Rat 2.7 _

synaptic Neuroscience[7]
transmission
GRABeCB2.0

- - 564 MDPI[8]
Sensor

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the
activity of WIN 55,212-2.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of WIN 55,212-2

to cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2

receptors.

Materials:

e Membranes from cells expressing human CB1 or CB2 receptors.

e [3H]-CP-55,940 or [3H]-WIN-55,212-2 (radioligand).
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WIN 55,212-2 (unlabeled competitor).

Binding buffer (50 mM Tris-HCI, pH 7.4, 1 mM EDTA, 5 mM MgCl2).

Whatman GF/B glass fiber filters.

Scintillation counter.

Procedure:

Prepare a series of dilutions of unlabeled WIN 55,212-2.

 |In areaction tube, combine the cell membranes (10 pg protein), a fixed concentration of the
radioligand (e.g., 3 nM [3H]-WIN-55,212-2), and varying concentrations of unlabeled WIN
55,212-2.[5]

o For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2
(e.g., 1 uM).[5]

¢ Incubate the mixture at 30°C for 60 minutes.[5]

o Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
o Wash the filters with ice-cold binding buffer.

» Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the IC50 value from the competition curve and then determine the Ki value using
the Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay
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Caption: Radioligand binding assay workflow.
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cAMP Accumulation Assay

This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase
activity.

Objective: To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated
cAMP production.

Materials:

Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

Forskolin.

WIN 55,212-2.

CAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

Plate the cells in a suitable microplate and culture overnight.
o Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.
» Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

e Lyse the cells and measure the intracellular cCAMP levels using a competitive immunoassay
or a reporter-based assay as per the kit instructions.

» Plot the concentration-response curve and calculate the EC50 value for the inhibition of
CAMP accumulation.

Conclusion

WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system.
Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a
well-characterized signaling profile, make it a standard reference compound in cannabinoid
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research. The data and protocols presented in this guide provide a comprehensive resource for
scientists and researchers in the field of drug development and molecular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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